molecular formula C12H21N3O B1454992 3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one CAS No. 1193389-75-1

3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one

Cat. No.: B1454992
CAS No.: 1193389-75-1
M. Wt: 223.31 g/mol
InChI Key: ZJDWKBGBDOVQPU-UHFFFAOYSA-N
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Description

3,7,15-Triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one is a complex organic compound with the molecular formula C₁₂H₂₁N₃O. It is characterized by its unique spirocyclic structure, which includes three nitrogen atoms and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,15-Triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of nitrogen atoms: Nitrogen atoms are introduced into the spirocyclic core through reactions such as amination or nitration.

    Formation of the ketone group: The ketone functional group is introduced through oxidation reactions.

Industrial Production Methods

Industrial production of 3,7,15-Triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,7,15-Triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a wide variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

3,7,15-Triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one has several scientific research applications, including:

    Proteomics: It is used as a reagent in proteomics research to study protein structures and functions.

    Biochemistry: It is employed in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicinal Chemistry: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industrial Chemistry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,7,15-Triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and the presence of nitrogen atoms allow it to form stable complexes with these targets, modulating their activity. The ketone group may also participate in redox reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,7,15-Triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one : This compound is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms.
  • Spirocyclic ketones : Compounds with similar spirocyclic structures but different functional groups.
  • Triazine derivatives : Compounds with similar nitrogen-containing rings but different overall structures.

Uniqueness

3,7,15-Triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one stands out due to its unique combination of a spirocyclic core, multiple nitrogen atoms, and a ketone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

7,11,14-triazadispiro[5.1.58.26]pentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c16-10-11(4-2-1-3-5-11)15-12(14-10)6-8-13-9-7-12/h13,15H,1-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDWKBGBDOVQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC3(N2)CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one
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3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one
Reactant of Route 3
3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one
Reactant of Route 4
3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one
Reactant of Route 5
3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one
Reactant of Route 6
3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one

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